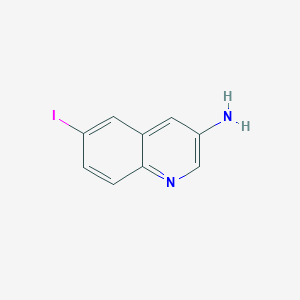
6-Iodoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodoquinolin-3-amine is an organic compound with the molecular formula C9H7IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both iodine and amine groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoquinolin-3-amine typically involves the iodination of quinoline derivatives. One common method is the direct iodination of 3-aminoquinoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline-3,6-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of 6-aminoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline-3,6-dione derivatives.
Reduction: Formation of 6-aminoquinoline derivatives.
Applications De Recherche Scientifique
6-Iodoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Iodoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Iodoquinolin-6-amine: Similar structure but with different positioning of the iodine and amine groups.
6-Bromoquinolin-3-amine: Bromine instead of iodine, leading to different reactivity and properties.
6-Chloroquinolin-3-amine: Chlorine instead of iodine, affecting its chemical behavior and applications.
Uniqueness: 6-Iodoquinolin-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine make it more effective in halogen bonding and other interactions, enhancing its potential in various applications.
Propriétés
Formule moléculaire |
C9H7IN2 |
|---|---|
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H7IN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 |
Clé InChI |
OUXFNZWPHBGXDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C=C2C=C1I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


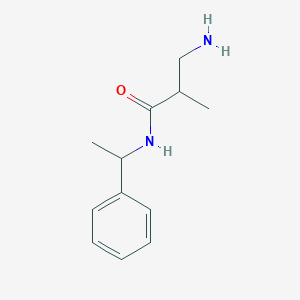
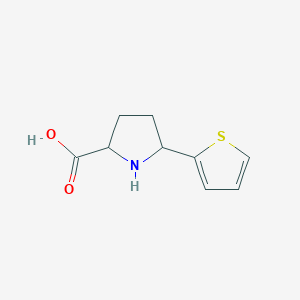
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13239849.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
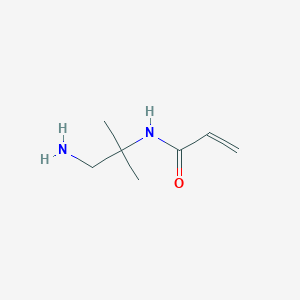
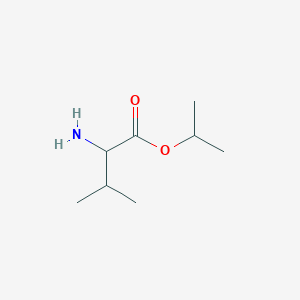

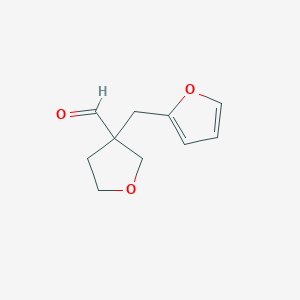
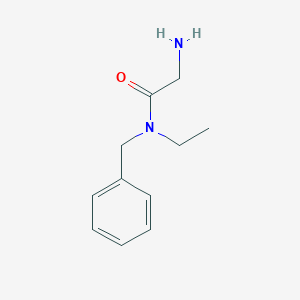
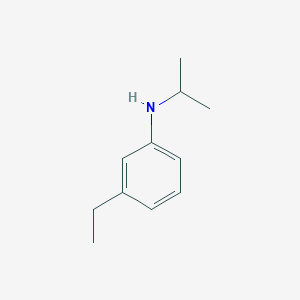
![tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13239904.png)

![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13239908.png)
